molecular formula C9H17NO B3427706 Azecan-2-one CAS No. 6142-53-6

Azecan-2-one

Cat. No.: B3427706
CAS No.: 6142-53-6
M. Wt: 155.24 g/mol
InChI Key: KBLFLMTZLPQGIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Azecan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 6-aminohexanoic acid under acidic conditions. This reaction typically requires the use of a strong acid, such as sulfuric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure the formation of the azepane ring.

Another synthetic route involves the reduction of 2-azepanone oxime using reducing agents such as lithium aluminum hydride (LiAlH4). This method provides a high yield of this compound and is commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of caprolactam. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to achieve optimal yields. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Azecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form azepane-2,7-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to azepane using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.

Major Products

The major products formed from these reactions include azepane-2,7-dione (oxidation), azepane (reduction), and various substituted azepanes (substitution).

Scientific Research Applications

Azecan-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: this compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

    Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its unique chemical properties allow it to interact with various biological targets, making it a promising candidate for the development of new medications.

    Industry: this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.

Mechanism of Action

The mechanism of action of azecan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in various physiological effects.

This compound can also interact with receptor proteins on the surface of cells, modulating their activity and influencing cellular signaling pathways. These interactions can have significant effects on cellular function and can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Azecan-2-one is structurally similar to other azepane derivatives, such as azepane and azepane-2,7-dione. its unique ketone functional group at the second position distinguishes it from these compounds and imparts distinct chemical properties.

    Azepane: Azepane is a saturated seven-membered nitrogen-containing ring without any functional groups. It is less reactive compared to this compound due to the absence of the ketone group.

    Azepane-2,7-dione: This compound contains two ketone groups at the second and seventh positions of the azepane ring. It is more reactive than this compound and undergoes different chemical reactions.

Properties

IUPAC Name

azecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-7-5-3-1-2-4-6-8-10-9/h1-8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLFLMTZLPQGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879621
Record name 2(1H)-Azecinone, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-53-6
Record name 2(1H)-Azecinone, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azacyclodecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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